

physical and chemical characteristics of 2,5-dichloro-p-phenylenediamine

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Compound of Interest

Compound Name: 2,5-Dichlorobenzene-1,4-diamine

Cat. No.: B146562

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Technical Guide: 2,5-Dichloro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-p-phenylenediamine, also known as **2,5-dichlorobenzene-1,4-diamine**, is a chlorinated aromatic diamine. Its chemical structure, featuring a benzene ring substituted with two amino groups and two chlorine atoms in a para and ortho/meta arrangement respectively, makes it a molecule of interest in various chemical syntheses. While its primary applications have historically been in the dye and polymer industries, its structural motifs are relevant to medicinal chemistry and drug design.^{[1][2]} This guide provides a comprehensive overview of its known physical and chemical characteristics, synthesis, and reactivity.

Physicochemical Characteristics

The physical and chemical properties of 2,5-dichloro-p-phenylenediamine are summarized in the table below. The data indicates a stable solid compound under standard conditions.

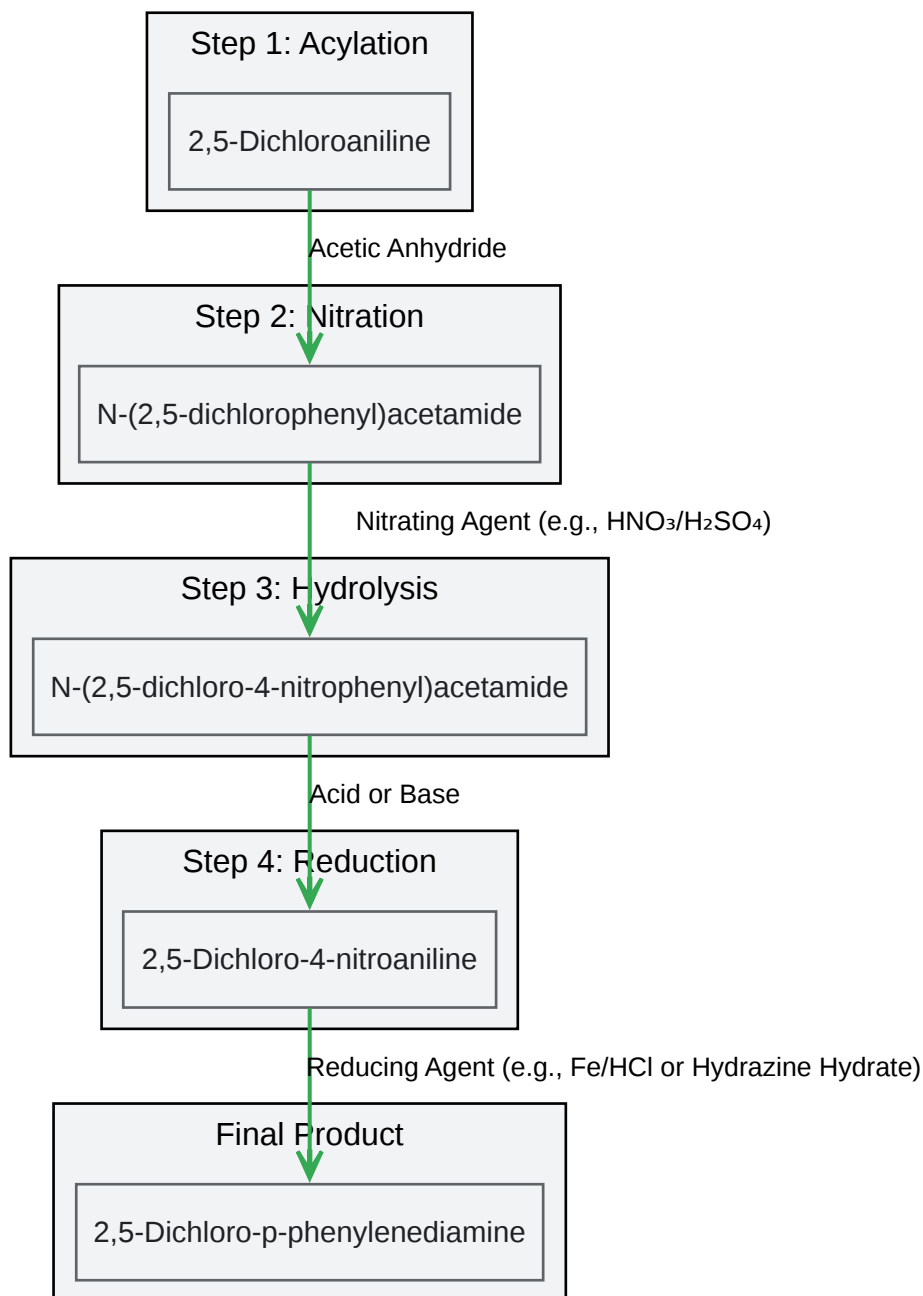
| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 2,5-dichlorobenzene-1,4-diamine | [3] |
| Synonyms | 1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-1,4-benzenediamine | [4] |
| CAS Number | 20103-09-7 | [5] |
| Molecular Formula | C ₆ H ₆ Cl ₂ N ₂ | [6] |
| Molecular Weight | 177.03 g/mol | [6] |
| Appearance | White to brown crystalline powder | |
| Melting Point | 164-166 °C (decomposes) | [7] |
| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg | [7] |
| Solubility | No quantitative data available. Qualitatively described as slightly soluble in water and alcohol. | [8] |
| Purity | Commercially available up to 99% | [3] |

Synthesis

The primary route for the synthesis of 2,5-dichloro-p-phenylenediamine starts from 2,5-dichloroaniline.[9] The process involves a four-step reaction sequence: acylation, nitration, hydrolysis, and reduction.[9] An alternative patented method involves a diazotization-coupling reaction followed by reduction.[1]

A generalized workflow for the synthesis starting from 2,5-dichloroaniline is depicted below. This process is designed to introduce a second amino group onto the benzene ring.

General Synthesis Workflow for 2,5-Dichloro-p-phenylenediamine

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow from 2,5-dichloroaniline.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 2,5-dichloro-p-phenylenediamine are not readily available in the public domain. The information is primarily derived from patent literature, which outlines the general methodology but may lack the specific details required for laboratory replication.

The key steps as described in patent CN1974540B are:

- **Acylation:** The amino group of 2,5-dichloroaniline is protected, for example, by reaction with acetic anhydride to form an acetamide.[\[9\]](#)
- **Nitration:** A nitro group is introduced onto the aromatic ring, directed by the acetamino group.[\[9\]](#)
- **Hydrolysis:** The acetyl group is removed to regenerate the free amino group, yielding a nitroaniline intermediate.[\[9\]](#)
- **Reduction:** The nitro group is reduced to an amino group to form the final product, 2,5-dichloro-p-phenylenediamine.[\[9\]](#)

Chemical Reactivity and Characteristics

The chemical reactivity of 2,5-dichloro-p-phenylenediamine is characteristic of aromatic amines. The presence of two activating amino groups and two deactivating chloro groups on the benzene ring influences its reactivity in various chemical transformations.

- **Oxidation:** Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imine compounds.[\[8\]](#)
- **Acylation:** The amino groups can readily react with acylating agents such as acid chlorides and anhydrides to form amides.
- **Electrophilic Substitution:** The amino groups are strongly activating and ortho-, para-directing. However, the positions on the ring are already substituted, so further electrophilic substitution would be complex.

- **Diazotization:** The primary amino groups can undergo diazotization upon reaction with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.

Spectral Data

Detailed spectral data with peak assignments for 2,5-dichloro-p-phenylenediamine are not available in the searched literature. However, based on its structure, the following characteristic signals can be expected:

^1H NMR:

- Signals corresponding to the aromatic protons. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing chloro groups.
- A broad signal for the amine ($-\text{NH}_2$) protons, the chemical shift of which can be dependent on the solvent and concentration.

^{13}C NMR:

- Four distinct signals for the aromatic carbons, as the molecule has a plane of symmetry. The carbons attached to the amino groups would appear at a different chemical shift compared to those attached to the chlorine atoms.

IR Spectroscopy:

- N-H stretching vibrations for the primary amine groups, typically appearing as two bands in the region of $3300\text{--}3500\text{ cm}^{-1}$.
- N-H bending vibrations around 1600 cm^{-1} .
- C-N stretching vibrations in the aromatic region.
- C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry:

- A molecular ion peak corresponding to the molecular weight of the compound (177.03 g/mol). The isotopic pattern of the two chlorine atoms would be a key feature in the mass

spectrum.

- Fragmentation patterns would likely involve the loss of chlorine and amino groups.

Applications in Drug Development

Currently, there is no specific, publicly available information detailing the use of 2,5-dichloro-p-phenylenediamine as a key intermediate or pharmacophore in drug development. Its primary documented use is as a monomer in the synthesis of high-performance polymers and as an intermediate in the production of dyes and pigments.[1][2]

While the core structure of a substituted phenylenediamine is present in some pharmacologically active compounds, direct evidence linking 2,5-dichloro-p-phenylenediamine to specific biological signaling pathways or drug candidates is lacking in the reviewed literature. Researchers may find its rigid, substituted aromatic core a useful scaffold for combinatorial chemistry and the development of new chemical entities.

Safety and Handling

2,5-Dichloro-p-phenylenediamine is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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